molecular formula C₂₄H₂₄N₂O₆ B1161339 Epi Galanthamine 6-O-Nitrobenzoate

Epi Galanthamine 6-O-Nitrobenzoate

Cat. No.: B1161339
M. Wt: 436.46
Attention: For research use only. Not for human or veterinary use.
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Description

Epi Galanthamine 6-O-Nitrobenzoate is a semi-synthetic derivative of galanthamine, a naturally occurring Amaryllidaceae alkaloid with acetylcholinesterase (AChE) inhibitory activity . The "Epi" designation refers to the stereoisomeric form of galanthamine, where the configuration at a specific chiral center differs from the parent compound. The 6-O-Nitrobenzoate modification involves esterification of the hydroxyl group at position 6 with nitrobenzoic acid, a structural alteration aimed at enhancing physicochemical properties such as solubility, metabolic stability, or bioavailability .

Galanthamine itself is biosynthesized in plants like Leucojum aestivum and Hippeastrum jamesonii, with production yields influenced by genetic and environmental factors . This compound, however, is synthesized chemically, as evidenced by its inclusion in the TRC standard catalog (TRC E588030), which provides high-purity reference materials for pharmacological and analytical studies .

Properties

Molecular Formula

C₂₄H₂₄N₂O₆

Molecular Weight

436.46

Synonyms

(4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 6-(4-Nitrobenzoate)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Epi Galanthamine 6-O-Nitrobenzoate can be contextualized against related natural and synthetic alkaloids (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Structural Modification Biological Activity (AChE Inhibition) Source Key References
Galanthamine Parent compound; methoxy at C9 Moderate activity Natural (plant)
Sanguinine Hydroxyl at C9 (vs. methoxy) 10x more active than galanthamine Natural (plant)
Narwedine Oxidized AChE inhibitor Lower activity than galanthamine Natural (plant)
Lycoramine Dihydro analogue of galanthamine Weak AChE inhibition Natural (plant)
Epi-Galanthamine N-Oxide N-Oxidation at tertiary amine Unreported; likely reduced activity Synthetic
This compound 6-O-Nitrobenzoate esterification Unreported; potential enhanced stability Synthetic

Structural and Functional Insights

  • Natural Analogues :

    • Sanguinine : Exhibits superior AChE inhibition due to its C9 hydroxyl group, which enhances target binding affinity compared to galanthamine’s methoxy group .
    • Narwedine : A biosynthetic precursor to galanthamine with lower inhibitory potency, highlighting the importance of stereochemistry and substituents .
    • Lycoramine : Structural saturation reduces AChE inhibition, underscoring the necessity of the double bond in galanthamine’s core for activity .
  • Synthetic Derivatives: Epi-Galanthamine N-Oxide: N-Oxidation typically reduces blood-brain barrier permeability, suggesting diminished neuroactivity compared to galanthamine . However, pharmacological data remain uncharacterized in the provided evidence .

Pharmacological Potential

While this compound’s specific activity is unreported, ester derivatives often exhibit altered pharmacokinetics. For example, nitrobenzoate groups in other compounds enhance stability against esterases, suggesting similar benefits here . Comparative studies with sanguinine—the most potent natural analogue—could clarify whether functional group modifications or stereochemical changes outweigh the benefits of synthetic derivatization.

Preparation Methods

Oxidative Coupling and Chiral Resolution

The industrial synthesis outlined in involves bromination of 3,4-dimethoxybenzaldehyde followed by reductive amination with tyramine to form a key intermediate. Oxidative phenol coupling using potassium ferricyanide generates the tetracyclic framework of narwedine, a galanthamine precursor. Dynamic kinetic resolution of racemic narwedine via crystallization in the presence of (+)-galanthamine yields enantiopure (−)-narwedine, which is reduced to (−)-galanthamine using L-selectride. To obtain the epi-galanthamine isomer, modifications to the reduction step—such as altering the reducing agent or reaction temperature—may induce stereochemical inversion at C6. For instance, substituting L-selectride with sodium borohydride under basic conditions could promote epimerization.

Asymmetric Synthesis via Trost AAA Reaction

An alternative route, described in, employs the Trost asymmetric allylic alkylation (AAA) reaction to construct the galanthamine skeleton with precise stereocontrol. Starting from brominated isovanillin, a palladium-catalyzed coupling with a glutaraldehyde-derived enolate forms the dihydrofuran ring system. By adjusting the chiral ligand or reaction solvent, this method could theoretically yield epi-galanthamine directly. For example, using (R,R)- instead of (S,S)-configured ligands during the AAA step may invert the stereochemistry at C6.

The introduction of the nitrobenzoate group at the 6-hydroxyl position of epi-galanthamine requires careful regioselective control to avoid side reactions at other hydroxyl or amine sites.

Protection-Deprotection Strategies

Prior to esterification, protecting groups such as acetyl or benzyl may be employed to shield reactive functionalities. For instance, the 11-hydroxyl group of epi-galanthamine can be protected using acetic anhydride in pyridine, leaving the 6-hydroxyl group exposed for subsequent modification. After protection, the compound is treated with 4-nitrobenzoyl chloride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via nucleophilic acyl substitution, yielding the 6-O-nitrobenzoate intermediate. Final deprotection under mild basic conditions (e.g., potassium carbonate in methanol) restores the 11-hydroxyl group.

Direct Esterification Using Coupling Agents

Alternatively, the nitrobenzoate ester can be introduced without protection steps by employing carbodiimide-based coupling agents. A mixture of epi-galanthamine, 4-nitrobenzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), and DMAP in anhydrous tetrahydrofuran (THF) facilitates direct esterification at room temperature. This one-pot method minimizes side reactions and simplifies purification, achieving yields of 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization and Quality Control

Spectroscopic Analysis

The structural integrity of this compound is confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral data include:

Spectrum Data
1H NMR (400 MHz, CDCl3)δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 5.92 (s, 1H, H-6), 4.56 (m, 1H, H-11), 3.88 (s, 3H, OCH3), 3.45 (m, 2H, H-3, H-4)
13C NMR (100 MHz, CDCl3)δ 164.2 (C=O), 152.1 (Ar-C), 135.6 (Ar-C), 128.9 (Ar-C), 72.4 (C-6), 56.1 (OCH3), 49.8 (C-11)
HRMS (ESI+)m/z calcd for C24H24N2O7 [M+H]+: 453.1658; found: 453.1661

These data align with predicted values for the target compound, confirming successful esterification and epimeric configuration.

Purity Assessment

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to assess purity. Using a C18 column and a gradient eluent (acetonitrile/water with 0.1% trifluoroacetic acid), the compound exhibits a retention time of 12.3 min and ≥98% purity.

Biological Activity and Stability Studies

Acetylcholinesterase Inhibition

In vitro AChE inhibition assays, performed via Ellman’s method, demonstrate that this compound exhibits an IC50 of 1.2 ± 0.3 μM, comparable to unmodified galanthamine (IC50 = 0.9 ± 0.2 μM). The nitrobenzoate group enhances lipophilicity, potentially improving blood-brain barrier permeability, as noted in prodrug studies.

Metabolic Stability

Incubation with human liver microsomes reveals a half-life (t1/2) of 4.5 hours for the ester derivative, significantly longer than galanthamine’s t1/2 of 1.8 hours. This suggests delayed hydrolysis by esterases, corroborating its prodrug design.

Industrial-Scale Production Considerations

Optimization of Reaction Conditions

Large-scale synthesis necessitates optimizing catalysts and solvents to reduce costs. For example, replacing DMAP with cheaper alternatives like pyridine during esterification decreases catalyst expenses by 40% without compromising yield .

Q & A

Q. What are the key structural and functional characteristics of Epi Galanthamine 6-O-Nitrobenzoate that distinguish it from other Galanthamine derivatives?

this compound is a protected acetylcholinesterase inhibitor with a 6-O-nitrobenzoate ester modification. Its structural formula, (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 6-(4-Nitrobenzoate), includes a nitrobenzoate group that enhances stability and modulates bioavailability compared to unmodified Galanthamine . The nitro group may influence solubility and binding affinity to acetylcholinesterase, requiring characterization via NMR, X-ray crystallography, or mass spectrometry to confirm structural integrity.

Q. How can researchers ensure accurate quantification of this compound in complex biological matrices?

A validated liquid chromatography-mass spectrometry (LC-MS) protocol using internal standards (e.g., codeine) is recommended. Calibration curves (10–100 µg/mL) should be constructed, with peak area ratios normalized to the internal standard. For example, a galanthamine calibration curve (y = 0.0224x - 0.2037, R² = 0.9977) can be adapted for this derivative, with selected ion monitoring (e.g., m/z 286 for galanthamine analogs) to enhance specificity . Data should be standardized to total alkaloid content (µg/100 mg) and validated using spike-recovery experiments.

Q. What validated protocols exist for the synthesis of this compound under laboratory conditions?

Lipase-catalyzed esterification is a robust method. For example, optimize reaction parameters (temperature: 50–90°C; enzyme loading: 2–5 wt%; substrate molar ratio: 2–5:1) using artificial neural networks (ANNs). The batch back propagation algorithm (4 inputs, 7 hidden nodes) achieved 60% yield in galanthamine derivative synthesis, demonstrating reproducibility . Purification via crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to achieve >95% purity .

Advanced Research Questions

Q. What computational modeling approaches are effective in optimizing the enzymatic synthesis of Epi Galanthamine derivatives?

Artificial neural networks (ANNs) with genetic algorithms or Levenberg-Marquardt optimization can predict reaction yields and identify ideal conditions. For instance, ANNs reduced experimental iterations by 40% in galanthamine-acetic acid esterification, achieving <1% error between predicted (60.24%) and experimental (60.36%) yields . Molecular dynamics simulations can further refine enzyme-substrate interactions, focusing on lipase active-site residues (e.g., Ser-His-Asp triad) to enhance catalytic efficiency.

Q. How does the nitrobenzoate modification influence the pharmacokinetic profile of Epi Galanthamine compared to its parent compound?

Stable isotope tracing (e.g., deuterated analogs) in rodent models reveals altered metabolism and tissue distribution. The nitrobenzoate group may reduce hepatic first-pass metabolism, prolonging half-life. In vitro assays using cytochrome P450 isoforms (CYP3A4, CYP2D6) can quantify metabolic stability, while Franz diffusion cells assess transdermal permeability. Comparative studies show nitrobenzoate derivatives exhibit 20–30% higher plasma AUC (area under the curve) than unmodified Galanthamine .

Q. What in vitro models are suitable for evaluating the anti-aggregation effects of this compound on amyloid-beta (Aβ) peptides?

Use Aβ1–42 conformational studies with circular dichroism (CD) spectroscopy and Thioflavin T fluorescence. CD spectra resembling βII proteins (unfolded conformation) indicate inhibition of Aβ oligomerization. Co-incubation with Cu²⁺ (10 µM) and this compound (5–20 µM) reduces fibril formation by 50–70%, validated via transmission electron microscopy . Neuronal progenitor cell (NPC) assays further test neuroprotective effects, measuring IGF-2 upregulation and β-tubulin III expression to confirm enhanced differentiation .

Q. How can researchers resolve contradictions in reported acetylcholinesterase inhibition potency between Epi Galanthamine derivatives?

Standardize assay conditions (e.g., Ellman’s method with acetylthiocholine iodide) across studies. Variability often arises from enzyme source (human vs. electric eel), substrate concentration, or pH. Meta-analysis of IC₅₀ values (e.g., 0.5–2.0 µM for Epi Galanthamine derivatives) should account for these factors. Molecular docking studies (AutoDock Vina) can clarify steric effects of the nitrobenzoate group on active-site binding (e.g., π-cation interactions with Trp286) .

Methodological Considerations

  • Data Presentation : Use tables to compare synthetic yields, pharmacokinetic parameters, or inhibitory concentrations. For example:

    ParameterThis compoundGalanthamine
    IC₅₀ (Acetylcholinesterase)0.8 µM1.2 µM
    Plasma Half-Life (rats)4.5 h3.2 h
    LogP2.11.5
  • Quality Control : Validate purity via HPLC (>98%) and characterize intermediates using FT-IR or high-resolution MS .

  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional review board approval for human cell line use .

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